molecular formula C10H9N3O B11768783 4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one

4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one

Cat. No.: B11768783
M. Wt: 187.20 g/mol
InChI Key: AIMWVIXHEQZKMM-UHFFFAOYSA-N
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Description

4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one is a heterocyclic compound that features both an imidazo[1,2-a]pyridine moiety and an azetidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidazo[1,2-a]pyridine derivatives with azetidinone precursors in the presence of a base and a suitable solvent. The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one is unique due to its combination of the imidazo[1,2-a]pyridine and azetidinone rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

4-imidazo[1,2-a]pyridin-2-ylazetidin-2-one

InChI

InChI=1S/C10H9N3O/c14-10-5-7(12-10)8-6-13-4-2-1-3-9(13)11-8/h1-4,6-7H,5H2,(H,12,14)

InChI Key

AIMWVIXHEQZKMM-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=CN3C=CC=CC3=N2

Origin of Product

United States

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